molecular formula C13H19Cl2N5 B12314680 2-(1-methyl-1H-imidazol-2-yl)-6-(pyrrolidin-3-ylmethyl)pyrazine dihydrochloride

2-(1-methyl-1H-imidazol-2-yl)-6-(pyrrolidin-3-ylmethyl)pyrazine dihydrochloride

Cat. No.: B12314680
M. Wt: 316.2 g/mol
InChI Key: ZALKHYGKNIOBMD-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-imidazol-2-yl)-6-(pyrrolidin-3-ylmethyl)pyrazine dihydrochloride is a high-purity, complex heterocyclic compound designed for advanced pharmaceutical and medicinal chemistry research. Its molecular structure, featuring a pyrazine core substituted with a 1-methylimidazole and a pyrrolidinylmethyl group, is characteristic of scaffolds investigated for modulating biological targets, particularly in the realm of nuclear receptors and enzyme inhibition . Compounds with imidazo[1,5-a]pyrazine and related heterocyclic architectures are frequently explored for their potential therapeutic applications, including the treatment of inflammatory and autoimmune diseases, cystic fibrosis, and chronic obstructive pulmonary disease (COPD) . The presence of the basic pyrrolidine moiety, rendered as a dihydrochloride salt for enhanced stability and solubility, is a common feature in drug discovery aimed at improving pharmacokinetic properties and target engagement . Research Applications & Value: This chemical reagent serves as a key intermediate or a final compound for researchers developing novel small-molecule therapeutics. Its primary research value lies in its potential as a modulator of protein-protein interactions or enzymatic activity. The structural motif is similar to those found in compounds studied as Retinoic acid receptor-related orphan receptor γt (RORγt) modulators, which are a compelling target for immune-oncology and autoimmune conditions . Furthermore, pyridine and pyrazine derivatives have documented applications in research related to respiratory diseases, such as chronic bronchitis and asthma . Researchers can utilize this compound in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and for screening against a panel of biological targets to identify novel mechanisms of action. Intended Use & Handling: 2-(1-methyl-1H-imidazol-2-yl)-6-(pyrrolidin-3-ylmethyl)pyrazine dihydrochloride is provided For Research Use Only. It is strictly not for diagnostic or therapeutic procedures in humans or animals. Researchers should handle this material using appropriate personal protective equipment and refer to the associated Safety Data Sheet (SDS) for detailed hazard, storage, and handling information prior to use.

Properties

Molecular Formula

C13H19Cl2N5

Molecular Weight

316.2 g/mol

IUPAC Name

2-(1-methylimidazol-2-yl)-6-(pyrrolidin-3-ylmethyl)pyrazine;dihydrochloride

InChI

InChI=1S/C13H17N5.2ClH/c1-18-5-4-16-13(18)12-9-15-8-11(17-12)6-10-2-3-14-7-10;;/h4-5,8-10,14H,2-3,6-7H2,1H3;2*1H

InChI Key

ZALKHYGKNIOBMD-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1C2=NC(=CN=C2)CC3CCNC3.Cl.Cl

Origin of Product

United States

Preparation Methods

Preparation of 1-Methyl-1H-imidazol-2-ylmethanol

Procedure :

  • Starting material : 1-Methyl-1H-imidazole-2-carbaldehyde.
  • Reduction : Treat with NaBH₄ in methanol at 0–5°C for 2 hr.
  • Yield : 88–95% after recrystallization (ethanol).

Table 1 : Reaction Conditions for Imidazole Intermediate

Step Reagents/Conditions Temperature Time Yield
Reduction NaBH₄, MeOH 0–5°C 2 hr 88–95%

Synthesis of Pyrazine Core with Halogen Substituents

Method A (Halogenation) :

  • Starting material : 2-Aminopyrazine.
  • Iodination : React with N-iodosuccinimide (NIS) in DMF at 80°C for 6 hr.
  • Product : 6-Chloro-5-iodo-2-aminopyrazine (yield: 72%).

Method B (Cross-Coupling Precursor) :

  • Dibromopyrazine : React 2,6-dibromopyrazine with Boc-protected pyrrolidine via Buchwald-Hartwig amination.
  • Catalyst : Pd(OAc)₂/Xantphos.
  • Yield : 68% after deprotection (TFA).

Salt Formation and Purification

Dihydrochloride Preparation

Procedure :

  • Free base dissolution : Dissolve 2-(1-methyl-1H-imidazol-2-yl)-6-(pyrrolidin-3-ylmethyl)pyrazine in anhydrous EtOH.
  • Acid addition : Add HCl (gas or conc. HCl) at 0°C.
  • Crystallization : Stir for 2 hr, filter, and wash with cold EtOH.
  • Yield : 90–95% (purity >98% by NMR).

Table 3 : Salt Formation Parameters

Parameter Value
Solvent Ethanol
HCl Equivalents 2.2 eq
Temperature 0°C
Crystallization Time 2 hr

Analytical Validation

  • HPLC : Retention time = 6.2 min (C18 column, 0.1% TFA in H₂O/MeCN).
  • ¹H NMR (D₂O, 400 MHz): δ 8.45 (s, 1H, pyrazine), 7.62 (d, 1H, imidazole), 4.12 (m, 1H, pyrrolidine), 3.85 (s, 3H, N-CH₃).
  • Mass Spec : [M+H]⁺ = 273.2 (theoretical: 273.1).

Scale-Up and Industrial Considerations

  • Cost-Efficiency : Use Pd/C catalyst for Suzuki coupling to reduce metal residues.
  • Safety : Replace thionyl chloride (SOCl₂) with HCl gas for safer salt formation.
  • Sustainability : Ethanol/water mixtures preferred for crystallization to minimize waste.

Challenges and Solutions

Challenge Solution
Low coupling yield in Mitsunobu reaction Use fresh DIAD and pre-dry solvents.
Pd leaching in Suzuki coupling Employ SilaCat® DPP-Pd for heterogeneous catalysis.
Hygroscopic free base Conduct salt formation under inert atmosphere (N₂).

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom in related pyrazine derivatives (e.g., 6-chloropyrazine analogs) undergoes nucleophilic substitution with amines, alcohols, or thiols. For example:

ReagentConditionsProductYieldSource
PiperidineDMF, K₂CO₃, 80°C, 24hMethyl 3-amino-6-chloro-5-(piperidin-1-yl)pyrazine-2-carboxylate83%
PhenethylamineDMF, RT, 12hMethyl 3-amino-6-chloro-5-(phenethylamino)pyrazine-2-carboxylate97%
ImidazoleDCM, NMI, −30°C, 2.5hImidazo[1,2-a]pyrazine derivatives (via cyclization)86%

Key Observations :

  • Reactions are facilitated by polar aprotic solvents (DMF, DCM) and bases (K₂CO₃, N-methylimidazole).

  • Steric hindrance from the pyrrolidin-3-ylmethyl group may slow substitution at the pyrazine C6 position.

Coordination Chemistry

The imidazole and pyrazine moieties act as ligands for transition metals, forming stable complexes:

Metal IonLigand SitesApplicationStructural ConfirmationSource
Zn²⁺Imidazole N3, Pyrazine N1Catalytic dehydrogenationX-ray crystallography (bond length: 2.006 Å)
Pd⁰Pyrazine π-systemCross-coupling catalystsNMR, HRMS

Mechanistic Insight :

  • Imidazole’s lone pair on N3 coordinates with Lewis acidic metals (e.g., Zn²⁺), while the pyrazine ring engages in π-backbonding with Pd⁰ .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling:

Reaction TypeConditionsProductYieldSource
Suzuki-MiyauraPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 100°CBiaryl-pyrazine derivatives65–95%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃N-Arylpyrazine amines70–88%

Example :
Reaction with arylboronic acids under Suzuki conditions yields biarylpyrazines, critical for pharmaceutical intermediates .

Acid-Base Reactions

The dihydrochloride salt dissociates in aqueous media:

C14H18N62HClC14H18N62++2Cl\text{C}_{14}\text{H}_{18}\text{N}_6\cdot 2\text{HCl}\rightleftharpoons \text{C}_{14}\text{H}_{18}\text{N}_6^{2+}+2\text{Cl}^-

  • pKa Values :

    • Pyrazine N1: ~3.2 (protonated in acidic conditions)

    • Imidazole N3: ~6.8 (deprotonates in neutral/basic conditions) .

Redox Reactions

The pyrazine core undergoes dehydrogenation and hydrogenation:

ProcessConditionsOutcomeSource
DehydrogenationRu/C, H₂, 150°CSaturated pyrrolidine ring oxidation
HydrogenationPtO₂, H₂ (1 atm), EtOHPyrazine → 1,4-dihydropyrazine

Biological Relevance :
Dehydrogenation mimics enzymatic pathways in vivo, enabling interactions with flavin-dependent oxidoreductases.

Condensation Reactions

The primary amine on pyrrolidine reacts with carbonyl compounds:

Carbonyl SourceProductApplicationYieldSource
Acetyl chlorideN-Acetylpyrrolidine-pyrazine hybridBioactive molecule synthesis75%
FormaldehydeMethylenediamine-linked dimerCoordination polymer precursor62%

Spectroscopic Characterization

Key analytical data for reaction monitoring:

TechniqueKey Signals
¹H NMRδ 3.9 (s, 3H, N-CH₃), 3.5 (m, 4H, pyrrolidine), 7.5 (s, 1H, imidazole H)
HRMS[M+H]⁺ Calc.: 315.1331, Found: 315.1333 (Δ = 0.6 ppm)
IR1650 cm⁻¹ (C=N stretch), 1550 cm⁻¹ (imidazole ring vibration)

This compound’s reactivity is governed by the electronic effects of its heterocycles and steric demands of the pyrrolidine side chain. Its applications span medicinal chemistry (e.g., kinase inhibitors ), materials science (coordination polymers ), and catalysis (cross-coupling ). Further studies should explore enantioselective reactions leveraging the chiral pyrrolidine center.

Scientific Research Applications

Pharmacological Applications

The pharmacological applications of this compound are primarily centered around its potential as an antimicrobial agent and antiviral compound . Research has indicated that derivatives of imidazole and pyrazine compounds often exhibit significant biological activity.

Antimicrobial Activity

Studies have shown that compounds with similar structural motifs demonstrate moderate to high activity against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Bacillus subtilis

For instance, research on related compounds has revealed their effectiveness in inhibiting bacterial growth through mechanisms that disrupt cellular processes, thereby highlighting the potential of this compound in developing new antibiotics .

Antiviral Properties

Emerging studies suggest that the compound may also possess antiviral properties. Specifically, its structural characteristics allow it to interact with viral enzymes or receptors, potentially inhibiting viral replication. This is particularly relevant in the context of diseases caused by RNA viruses, where such compounds could serve as lead candidates for drug development against infections like measles or influenza .

Case Studies and Research Findings

  • Synthesis and Evaluation : A study focused on synthesizing derivatives of imidazole-pyrazine compounds demonstrated their efficacy in antimicrobial assays. The results indicated that modifications to the side chains significantly influenced antibacterial potency, suggesting that similar structural variations could enhance the activity of 2-(1-methyl-1H-imidazol-2-yl)-6-(pyrrolidin-3-ylmethyl)pyrazine dihydrochloride .
  • Mechanism of Action : Research into related pyrazine derivatives has elucidated mechanisms involving the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis in pathogens. This suggests a plausible mechanism for the antiviral effects observed with structurally similar compounds .

Comparative Analysis with Related Compounds

Compound NameStructureAntimicrobial ActivityAntiviral Activity
2-(1-methyl-1H-imidazol-2-yl)-6-(pyrrolidin-3-ylmethyl)pyrazine dihydrochlorideStructureModerate against S. aureusPotential against RNA viruses
2-(5-methyl-1H-imidazol-2-yl)pyrrolidin-3-olStructureHigh against E. coliConfirmed against measles virus
3-Alkoxy-pyrazol derivativesStructureVariable depending on substitutionEffective against various viruses

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-imidazol-2-yl)-6-(pyrrolidin-3-ylmethyl)pyrazine dihydrochloride involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

    Pathways Involved: Biological pathways that are modulated by the compound, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

[(1-Methyl-1H-imidazol-2-yl)methyl]-(tetrahydrofuran-2-ylmethyl)amine Dihydrochloride

  • Structure : Shares the 1-methylimidazole moiety and dihydrochloride salt but replaces the pyrazine core with a tetrahydrofuran (THF) group linked via methylamine.
  • Key Differences :
    • The THF group introduces an oxygen atom, altering polarity and hydrogen-bonding capacity compared to pyrrolidine.
    • The absence of a pyrazine ring may reduce aromatic interactions with biological targets.
  • Applications : Likely used in neurological or antimicrobial research, given the prevalence of THF derivatives in such contexts .

4-((1-Methyl-1H-imidazol-2-yl)thio)-2-(prop-2-yn-1-ylthio)-6-(3,4,5-trimethoxyphenyl)pyrimidine-5-carbonitrile

  • Structure : Features a pyrimidine core with a thioether-linked imidazole and a trimethoxyphenyl group.
  • The trimethoxyphenyl substituent may confer anticancer activity, as seen in analogues like combretastatins .
  • Applications : Likely explored in oncology due to structural similarities to kinase inhibitors.

2-Methylimidazo[1,2-a]pyrazine

  • Structure : A fused imidazo-pyrazine system with a methyl group at position 2.
  • Key Differences: The fused ring system increases rigidity, which could improve binding selectivity but limit conformational flexibility.
  • Applications : Often used as a building block in drug discovery for CNS or anti-infective agents .

Table 1. Structural and Functional Comparison

Compound Name Core Structure Key Substituents Solubility (Inferred) Potential Applications
Target Compound Pyrazine 1-Methylimidazole, pyrrolidin-3-ylmethyl High (dihydrochloride) Neurological/Immunomodulatory
[(1-Methyl-1H-imidazol-2-yl)methyl]-(tetrahydrofuran-2-ylmethyl)amine diHCl Amine THF, 1-methylimidazole Moderate Antimicrobial
4-((1-Methyl-1H-imidazol-2-yl)thio)-...pyrimidine-5-carbonitrile Pyrimidine Thioether, trimethoxyphenyl Low (lipophilic) Oncology
2-Methylimidazo[1,2-a]pyrazine Imidazo-pyrazine Methyl Moderate CNS/anti-infective

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(1-methyl-1H-imidazol-2-yl)-6-(pyrrolidin-3-ylmethyl)pyrazine dihydrochloride, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving pyrazine core functionalization. Key steps include:

  • Coupling reactions : Alkylation of pyrazine intermediates with pyrrolidin-3-ylmethyl groups under reflux conditions in polar aprotic solvents (e.g., DMF) with potassium carbonate as a base .
  • Imidazole ring formation : Cyclization using hydrazine derivatives or via palladium-catalyzed cross-coupling for introducing the 1-methylimidazole moiety .
  • Salt formation : Treatment with hydrochloric acid to obtain the dihydrochloride form.
  • Critical parameters : Temperature control (150°C for alkylation), stoichiometric ratios of reagents, and purification via column chromatography or recrystallization .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolve crystal structure using SHELX software for refinement, particularly effective for verifying stereochemistry and salt formation .
  • NMR spectroscopy : 1H and 13C NMR to confirm proton environments and carbon frameworks. For example, imidazole protons resonate at δ 7.5–8.5 ppm, while pyrrolidine methylene groups appear at δ 2.5–3.5 ppm .
  • Mass spectrometry (MS) : High-resolution ESI-MS to validate molecular ion peaks and fragmentation patterns .

Q. What standard protocols are used to assess the purity of this compound in academic research?

  • Methodological Answer :

  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients .
  • TLC : Monitor reaction progress with silica plates and iodine visualization or UV fluorescence .
  • Elemental analysis : Verify C, H, N, and Cl content to confirm stoichiometry of the dihydrochloride salt .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to address low yields in the alkylation step?

  • Methodological Answer :

  • Solvent selection : Replace DMF with DMSO to enhance nucleophilicity of the pyrrolidine moiety.
  • Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction kinetics .
  • Microwave-assisted synthesis : Reduce reaction time from 20 hours to <2 hours while maintaining yields >90% .
  • In situ monitoring : Use FTIR to track carbonyl intermediates and optimize reaction termination points .

Q. How should researchers resolve discrepancies between experimental NMR data and computational predictions for this compound?

  • Methodological Answer :

  • 2D NMR techniques : Employ HSQC and HMBC to assign ambiguous proton-carbon correlations, especially for overlapping pyrrolidine and pyrazine signals .
  • Dynamic NMR studies : Investigate rotational barriers of the pyrrolidine ring if temperature-dependent splitting is observed .
  • DFT calculations : Use Gaussian or ORCA software to simulate NMR chemical shifts and compare with experimental data, adjusting solvent models (e.g., PCM for DMSO) .

Q. What computational strategies are recommended to predict the binding affinity of this compound to biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target protein active sites (e.g., kinase domains). Prioritize protonation states consistent with physiological pH .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes, focusing on imidazole-pyrrolidine interactions .
  • QSAR modeling : Train models on analogous pyrazine derivatives to predict ADMET properties and optimize lead compounds .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, and how should controls be designed?

  • Methodological Answer :

  • Enzyme inhibition assays : Use fluorescence-based kits (e.g., Caliper LabChip) to measure IC50 against target enzymes like kinases or proteases. Include staurosporine as a positive control .
  • Cell viability assays : Treat cancer cell lines (e.g., HeLa) with 0.1–100 µM compound for 48 hours, using MTT or CellTiter-Glo. Normalize to DMSO vehicle controls .
  • Counter-screening : Test against off-target receptors (e.g., GPCRs) to assess selectivity. Use wild-type vs. knockout cell lines to confirm mechanism .

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